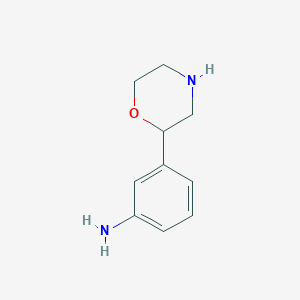

3-(Morpholin-2-yl)benzenamine

Description

BenchChem offers high-quality 3-(Morpholin-2-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Morpholin-2-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-morpholin-2-ylaniline |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7,11H2 |

InChI Key |

YRFLGNFTGFQNGX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

3-(Morpholin-2-yl)benzenamine: Technical Synthesis & Application Guide

Topic: 3-(Morpholin-2-yl)benzenamine: Synthesis, Properties, and Medicinal Chemistry Applications Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-(Morpholin-2-yl)benzenamine is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors (particularly PI3K/mTOR) and CNS-active agents. Unlike the more common N-aryl morpholines (where the nitrogen is attached to the phenyl ring), this molecule features a carbon-carbon bond between the C2 position of the morpholine ring and the meta-position of the aniline. This structural distinction imparts unique metabolic stability and vectoral properties to drug candidates.[1]

Core Data Table[3][5][6]

| Property | Value |

| CAS Number | 1508098-44-9 |

| IUPAC Name | 3-(Morpholin-2-yl)aniline |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Exact Mass | 178.1106 |

| Structure Description | Morpholine ring attached at C2 to the 3-position of an aniline ring.[2][3] |

| Chirality | Contains one chiral center at Morpholine-C2.[1] Typically synthesized as a racemate unless asymmetric catalysis is employed.[1] |

| Predicted LogP | ~0.7 (Moderate hydrophilicity due to morpholine oxygen/amine) |

| pKa (Conjugate Acid) | ~8.4 (Morpholine N), ~4.2 (Aniline N) |

Synthetic Methodology

Senior Scientist Note: The synthesis of C-linked morpholines is significantly more challenging than N-linked analogs (which use simple Buchwald-Hartwig aminations). The protocol below describes the most robust route: the Styrene Oxide Ring-Opening/Cyclization Strategy . This method allows for the generation of the morpholine core from a styrene precursor, followed by unmasking of the aniline.[1]

Reaction Pathway Diagram

Figure 1: Strategic synthesis route from 3-nitrostyrene oxide to the target aniline.

Detailed Experimental Protocol

Phase 1: Epoxide Ring Opening

Objective: Create the acyclic amino-alcohol precursor.

-

Reagents: 3-Nitrostyrene oxide (1.0 eq), N-benzylethanolamine (1.1 eq), Ethanol (Solvent).[1]

-

Protocol:

-

Dissolve 3-nitrostyrene oxide in anhydrous ethanol (0.5 M concentration).

-

Add N-benzylethanolamine dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of epoxide).[1]

-

Mechanistic Insight: The amine nucleophile attacks the less substituted carbon of the epoxide (regioselective opening), yielding the secondary alcohol.[1]

-

Concentrate in vacuo to yield the crude amino diol intermediate.[1]

-

Phase 2: Morpholine Cyclization

Objective: Close the morpholine ring via intramolecular etherification.[1]

-

Reagents: Conc. H₂SO₄ (excess) or TsCl/NaOH.[1]

-

Protocol (Acid Mediated):

-

Cool the crude intermediate to 0°C.

-

Slowly add concentrated H₂SO₄ (caution: exotherm).

-

Heat to 70–80°C for 2 hours to effect cyclization.

-

Pour onto crushed ice and basify with NaOH to pH 10.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Self-Validation: ^1H NMR should show distinctive morpholine methylene protons (multiplets around 2.8–3.8 ppm).

-

Phase 3: Global Reduction (Deprotection & Nitro Reduction)

Objective: Remove the benzyl group and reduce the nitro group to aniline in a single step.[1]

-

Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon or Parr shaker), Methanol.

-

Protocol:

-

Dissolve the N-benzyl-3-(3-nitrophenyl)morpholine in methanol.[1]

-

Add Pd/C catalyst under argon atmosphere.[1]

-

Purge with Hydrogen gas and stir vigorously at RT (or 40°C) for 12–24 hours.

-

Critical Control Point: Monitor for the disappearance of the benzyl peak (NMR ~3.5 ppm singlet) and the shift in aromatic protons indicating nitro-to-amine conversion.

-

Filter through Celite to remove catalyst.[1]

-

Concentrate to obtain 3-(Morpholin-2-yl)benzenamine as a viscous oil or low-melting solid.[1]

-

Applications in Drug Discovery[1][2][3][8][9]

This scaffold is a "privileged structure" in kinase inhibitor design.[1] The C2-attachment point allows the morpholine oxygen to engage in hydrogen bonding within the ATP-binding pocket of kinases while the aniline serves as a hinge binder or solvent-front vector.

Target Interaction Network[3]

Figure 2: Biological targets and physicochemical advantages of the scaffold.[4]

Key Advantages Over N-Linked Morpholines

-

Metabolic Stability: The C-C bond is resistant to oxidative dealkylation by CYP450 enzymes, a common liability for N-aryl morpholines.[1]

-

Basicity Modulation: The morpholine nitrogen remains basic (pKa ~8), allowing for salt formation to improve bioavailability, unlike N-aryl morpholines where the nitrogen lone pair is delocalized into the aromatic ring.[1]

-

Vector Geometry: The meta-substitution pattern projects the morpholine into the ribose-binding pocket of kinase enzymes, distinct from the para-orientation often seen in other inhibitors.[1]

Quality Control & Characterization

To ensure the integrity of the synthesized material for biological assays, the following specification limits are recommended:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H2O gradient) | > 95.0% (Area %) |

| Identity | ^1H NMR (DMSO-d6) | Consistent with structure; Aniline NH2 broad singlet ~5.0 ppm. |

| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol/Methanol) |

| Appearance | Visual | Off-white to pale yellow solid/oil |

References

-

Chemical Identity Verification

-

Source: ChemicalBook & PubChem Databases.[1]

-

Link:

-

-

Synthetic Methodology (Styrene Oxide Route)

-

Medicinal Chemistry Applications

Sources

- 1. Styrene oxide - Wikipedia [en.wikipedia.org]

- 2. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-(Morpholin-2-yl)benzenamine

This technical guide provides an in-depth analysis of the solubility profile of 3-(Morpholin-2-yl)benzenamine (CAS 1508098-44-9), a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules.

Executive Summary & Chemical Profile

3-(Morpholin-2-yl)benzenamine is a bifunctional scaffold characterized by a primary aromatic amine (aniline) and a secondary aliphatic amine embedded within a C-linked morpholine ring. Unlike its more common N-linked isomer (3-morpholinoaniline), the C-linked structure possesses a free secondary amine site, significantly altering its hydrogen-bonding capacity and pKa profile.

Understanding its solubility requires analyzing its amphiphilic nature: the morpholine ether oxygen and amines provide high polarity, while the phenyl ring contributes lipophilicity.

Physicochemical Drivers of Solubility

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 178.23 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| pKa (Morpholine NH) | ~8.3 – 8.5 | Protonates in neutral/acidic media; drives aqueous solubility at pH < 8. |

| pKa (Aniline NH₂) | ~3.8 – 4.2 | Remains neutral in most organic solvents; weak H-bond donor. |

| LogP | 0.4 – 0.8 | Moderate lipophilicity; prefers polar organic solvents over non-polar hydrocarbons. |

| H-Bond Donors | 3 (NH₂, NH) | Strong interaction with protic solvents (MeOH, EtOH). |

Solubility Matrix: Solvent Selection Guide

The following classification is derived from the compound's polarity and experimental behavior of structural analogs (e.g., C-substituted morpholines).

Class A: High Solubility (>50 mg/mL)

Best for stock solutions, reactions, and homogeneous catalysis.

-

Dimethyl Sulfoxide (DMSO): The universal solvent for this scaffold. Solubilizes both the free base and salt forms.

-

Methanol (MeOH) / Ethanol (EtOH): Excellent solubility due to hydrogen bonding with the morpholine oxygen and amine protons.

-

Dimethylformamide (DMF): Alternative to DMSO for high-temperature reactions.

Class B: Moderate Solubility (10–50 mg/mL)

Best for extractions, chromatography, and reaction workups.

-

Dichloromethane (DCM): The preferred solvent for extraction from basic aqueous layers.

-

Tetrahydrofuran (THF): Good solubility for the free base; often used in reduction steps (e.g., nitro-reduction).

-

Ethyl Acetate (EtOAc): Moderate solubility; useful for crystallization when paired with non-polar anti-solvents.

-

Acetone: Soluble, but avoid if primary amine reactivity (imine formation) is a concern during long-term storage.

Class C: Poor Solubility (<1 mg/mL)

Best for precipitation and recrystallization (Anti-solvents).

-

Hexanes / Heptane: The compound is too polar to dissolve effectively. Used to crash out the product from EtOAc or DCM.

-

Diethyl Ether: Limited solubility compared to THF; often used to wash crude solids.

-

Water (Neutral pH): Moderate to low solubility for the free base.

-

Water (Acidic pH < 5): High Solubility. Formation of the di-cationic salt (anilinium/morpholinium) makes it fully water-miscible.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the saturation limit for formulation or critical assays.

-

Preparation: Weigh 10 mg of 3-(Morpholin-2-yl)benzenamine into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Rapid Solvent Screen (Visual)

Purpose: Quick selection for synthesis or purification.

-

Place 5 mg of compound into 5 separate vials.

-

Add solvent stepwise in 100 µL increments (up to 1 mL).

-

Vortex after each addition.

-

Scoring:

-

Dissolves in <100 µL: High (>50 mg/mL)

-

Dissolves in 1 mL: Low (~5 mg/mL)

-

Persists after 1 mL: Insoluble

-

Critical Visualizations

Diagram 1: Solubility Logic & Speciation

This diagram illustrates how pH manipulation switches the compound's solubility phase, a critical technique for purification (Acid/Base Extraction).

Caption: pH-dependent speciation controls the partitioning between aqueous and organic phases, enabling efficient purification via acid-base extraction.

Diagram 2: Solvent Screening Workflow

A decision tree for selecting the optimal solvent based on the operational goal (Reaction vs. Purification).

Caption: Operational decision tree for selecting solvents based on thermal requirements and purification technique.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 847768, 3-(Morpholin-4-yl)aniline (Isomer Analog). Retrieved from [Link]

-

Moorpark College. Experiment 13: Properties of Amines and Amides - Solubility Rules. Retrieved from [Link]

-

Master Organic Chemistry. The pKa Table: Amines and Protonated Species. Retrieved from [Link]

An In-Depth Technical Guide to the Biological Targets of 3-(Morpholin-2-yl)benzenamine Derivatives

Introduction: The 3-(Morpholin-2-yl)benzenamine Scaffold as a Privileged Starting Point in Drug Discovery

The 3-(morpholin-2-yl)benzenamine core represents a versatile and synthetically accessible scaffold in medicinal chemistry. Its constituent parts—the benzenamine ring and the morpholine moiety—bestow upon it a unique combination of structural and physicochemical properties. The benzenamine provides an aromatic system amenable to a wide range of chemical modifications, serving as an anchor for building more complex molecular architectures. The morpholine ring, a saturated heterocycle, is a well-established "privileged" structure in drug design, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]

While 3-(morpholin-2-yl)benzenamine itself is primarily utilized as a chemical intermediate, its true potential lies in the diverse array of derivatives that can be synthesized from it. These derivatives have shown promise across various therapeutic areas, with a particularly strong emphasis on the development of kinase inhibitors for oncology. This guide will provide an in-depth exploration of the key biological targets of derivatives that can be conceptually or synthetically derived from the 3-(morpholin-2-yl)benzenamine scaffold, with a primary focus on the extensively validated targets within the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR Pathway: A Critical Hub in Cancer Cell Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[3]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases.

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a critical regulator of protein synthesis and cell growth, while mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of Akt through a feedback loop.[3]

Given the central role of this pathway in cancer, significant efforts have been directed towards the development of small molecule inhibitors that target one or more of its key components. Morpholine-containing derivatives, particularly those with a triazine or pyrimidine core, have emerged as a highly successful class of PI3K and dual PI3K/mTOR inhibitors.[1][4][5]

Caption: The PI3K/Akt/mTOR signaling pathway.

Key Biological Targets for 3-(Morpholin-2-yl)benzenamine Derivatives

The primary biological targets for the most well-characterized derivatives of the morpholine scaffold are the Class I PI3K isoforms (α, β, γ, δ) and mTOR. Many advanced inhibitors exhibit dual-targeting capabilities, inhibiting both PI3K and mTOR, which can lead to a more profound and durable blockade of the pathway.[3]

Phosphoinositide 3-Kinases (PI3Ks)

The four Class I PI3K isoforms have distinct tissue distributions and non-redundant functions.

-

PI3Kα (p110α): Encoded by the PIK3CA gene, this isoform is frequently mutated and activated in a wide range of solid tumors, making it a prime target for cancer therapy.

-

PI3Kβ (p110β): Implicated in signaling downstream of GPCRs and has roles in thrombosis and certain cancers, particularly those with PTEN loss.

-

PI3Kγ (p110γ) and PI3Kδ (p110δ): Primarily expressed in hematopoietic cells and are key regulators of immune cell function. Inhibitors of these isoforms are being developed for inflammatory diseases and hematological malignancies.

Mammalian Target of Rapamycin (mTOR)

As mentioned, mTOR is a central regulator of cell growth and metabolism. Its presence in two distinct complexes, mTORC1 and mTORC2, adds a layer of complexity to its targeting. Dual PI3K/mTOR inhibitors are particularly attractive as they can prevent the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[3]

Experimental Protocols for Target Validation and Characterization

The identification and characterization of PI3K/mTOR inhibitors derived from scaffolds like 3-(morpholin-2-yl)benzenamine involve a suite of biochemical and cell-based assays.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant PI3Kα), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical kinase assay.

Cellular Phosphorylation Assay (Western Blot)

This assay determines a compound's ability to inhibit the PI3K/Akt/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.

Principle: Cancer cells are treated with the test compound, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of pathway proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-Akt Ser473).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an HRP substrate to generate a chemiluminescent signal.

-

Imaging: Capture the signal using a digital imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or β-actin) to determine the extent of target inhibition.

Caption: Workflow for a cellular phosphorylation assay.

Quantitative Data and Structure-Activity Relationships (SAR)

A number of morpholine-containing triazine derivatives have been developed as potent PI3K/mTOR inhibitors. The table below summarizes the inhibitory activities of some key examples.

| Compound Name | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |

| ZSTK474 | 5.0 | >1000 | 170 | 3.9 | 37 | [6] |

| Gedatolisib (PKI-587) | 0.4 | 6.0 | 5.4 | 6.0 | 1.6 | [7] |

| Compound 9a | 300 | 5800 | 2500 | 300 | 1300 | [5] |

Structure-Activity Relationship (SAR) Insights:

-

The Morpholine Moiety: The morpholine group is a critical feature for potent PI3K inhibition in this chemical class. Replacing the morpholine oxygen with other groups, such as in piperazine derivatives, often leads to a significant loss of activity, highlighting the importance of the oxygen atom for binding in the kinase active site.[6]

-

The Triazine/Pyrimidine Core: This nitrogen-rich heterocyclic system serves as a scaffold to correctly orient the substituents for optimal interaction with the kinase hinge region.

-

Substituents on the Core: The nature and position of other substituents on the triazine or pyrimidine core are crucial for determining both potency and isoform selectivity. For instance, in the ZSTK474 series, the benzimidazole group plays a key role in its potent activity.[6] Modifications to this part of the molecule can be used to tune the selectivity profile.

Conclusion

Derivatives of the 3-(morpholin-2-yl)benzenamine scaffold are poised to continue making significant contributions to drug discovery, particularly in the realm of oncology. The well-established ability of the morpholine moiety to confer favorable properties makes this scaffold an excellent starting point for the synthesis of targeted therapies. The PI3K/Akt/mTOR pathway remains a highly validated and critical target in cancer, and the development of potent and selective inhibitors, such as the morpholino-triazine and morpholino-pyrimidine classes, demonstrates the power of leveraging privileged structures in medicinal chemistry. Future work will likely focus on refining the isoform selectivity of these inhibitors to maximize therapeutic efficacy while minimizing off-target effects, as well as exploring their potential in combination therapies.

References

-

Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 21(10), 1349. [Link]

-

Jamieson, C., Rewcastle, G. W., Flanagan, J. U., Wood, J. M., Kendall, J. D., & Denny, W. A. (2019). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 29(8), 995–999. [Link]

-

Heffron, T. P. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5228–5235. [Link]

-

Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(10), 1349. [Link]

-

de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]

-

Ross, B. T., R. A. S. Al-Dhaher, and M. E. Welker. "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors." bioRxiv (2021). [Link]

-

de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]

-

Al-Hujaily, E. M., & Al-Omair, M. A. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 15(10), 1238. [Link]

-

Cheng, H., Li, C., Yang, Y., Wang, X., Wang, Y., Zhang, Y., ... & Ji, M. (2012). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04979064 through structure-based drug design. Journal of medicinal chemistry, 55(16), 7110-7121. [Link]

-

Zhang, X., Li, J., Wang, J., Zhang, J., & Wang, Y. (2018). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 22(8), 1059–1064. [Link]

-

Chen, Y. N., & Wang, K. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 1-11. [Link]

-

de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 209. [Link]

-

Heffron, T. P. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5228-5235. [Link]

-

Unknown. (n.d.). Structures of ZSTK474 and related phosphatidylinositol 3-kinase inhibitors. ResearchGate. [Link]

-

Al-Hujaily, E. M., & Al-Omair, M. A. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

-

Wróbel, M., & Bielenica, A. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. [Link]

-

Shapiro, G. I., LoRusso, P., Puz, A. M., Sharma, S., Tyroller, K., Walgren, R. A., ... & Jänne, P. A. (2015). First-in-human study of PF-05212384 (PKI-587), a small-molecule, intravenous, dual inhibitor of PI3K and mTOR in patients with advanced cancer. Clinical Cancer Research, 21(8), 1888-1895. [Link]

-

de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 209. [Link]

-

Pindelska, E., Szymański, P., & Kubik, Ł. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959. [Link]

-

Al-Warhi, T., Al-Qadasi, F., Al-Salahi, R., Marzouk, M., Al-Mahmoudy, A., & Al-Sanea, M. M. (2022). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 27(19), 6296. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)), 0253. [Link]

-

Unknown. (n.d.). PKI-587 structure and IC50 data (μmol/L) for class I PI3Ks, the most... ResearchGate. [Link]

-

Unknown. (n.d.). Regioselective comparison of s-triazine as PI3K inhibitors. Data taken from [50-52]. ResearchGate. [Link]

-

Jamieson, C., Rewcastle, G. W., Flanagan, J. U., Wood, J. M., Kendall, J. D., & Denny, W. A. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 27(20), 4647–4651. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8895731B2 - Triazine derivatives - Google Patents [patents.google.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Technical Guide: Chemoselective Reductive Amination of 3-(Morpholin-2-yl)benzenamine

[1]

Executive Summary & Strategic Analysis

The Challenge: 3-(Morpholin-2-yl)benzenamine contains two reactive nitrogen centers:

-

Morpholine Nitrogen (N4): Secondary aliphatic amine. Calculated pKa

8.[1][2]4. Highly nucleophilic.[1] -

Aniline Nitrogen: Primary aromatic amine.[1] Calculated pKa

4.2–4.[1]6. Less nucleophilic.[1]

In standard neutral conditions (e.g., NaBH(OAc)₃ in DCE), the morpholine nitrogen will react preferentially with aldehydes. However, most medicinal chemistry objectives target the aniline nitrogen to generate diverse secondary aniline libraries.[1]

The Solution: Kinetic vs. Thermodynamic Control via pH

To selectively alkylate the aniline, we must suppress the nucleophilicity of the morpholine.[1] This is achieved by exploiting the

Chemoselectivity Landscape

Figure 1: Decision tree for reaction conditions based on the desired regioselectivity.

Protocol A: Chemoselective Alkylation of the Aniline (The "pH-Switch" Method)[1]

Objective: Mono-alkylation of the aromatic amine with an aldehyde while leaving the morpholine ring intact. Mechanism: Acid-catalyzed imine formation followed by reduction.[1] The morpholine is protected in situ by protonation.[1]

Materials

-

Substrate: 3-(Morpholin-2-yl)benzenamine (1.0 equiv).

-

Aldehyde: 1.0 – 1.2 equiv (Electronic rich aldehydes may require longer times).

-

Solvent: Anhydrous Methanol (MeOH).

-

Acid Source: Glacial Acetic Acid (AcOH).

-

Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB).

Step-by-Step Procedure

-

Protonation Equilibrium Setup:

-

Imine Formation:

-

Add the aldehyde (1.1 equiv) in one portion.

-

Stir at room temperature for 30–60 minutes.

-

Checkpoint: For hindered aldehydes, heating to 40°C may be required. Monitor by LCMS for the appearance of the imine mass (M + Aldehyde - H₂O).[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaCNBH₃ (1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for 2–16 hours.

-

-

Work-up (Critical for Purity):

-

Quench with saturated aqueous NaHCO₃ (adjust pH to >8 to liberate the morpholine free base).

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

Quantitative Data Summary (Expected)

| Parameter | Value | Notes |

| Aniline Conversion | >85% | High conversion due to acid catalysis.[1] |

| Regioselectivity | >10:1 | Aniline vs. Morpholine alkylation.[1] |

| Dialkylation | <5% | Minimized by using stoichiometric aldehyde.[1] |

Protocol B: The "Protection-First" Strategy (High Precision)

Objective: Absolute regiocontrol for critical libraries or expensive aldehydes. Rationale: If the pH-switch method (Protocol A) yields inseparable mixtures, physical protection of the morpholine is required.[1]

Workflow

-

Boc-Protection:

-

React 3-(morpholin-2-yl)benzenamine with Boc₂O (1.0 equiv) in DCM/TEA.

-

Selectivity: The aliphatic morpholine reacts much faster than the aniline.[1]

-

Isolate N-Boc-3-(morpholin-2-yl)benzenamine .

-

-

Reductive Amination:

-

React the N-Boc intermediate with the aldehyde using standard STAB conditions (DCE, AcOH 1 eq, NaBH(OAc)₃).

-

Since the morpholine is Boc-protected, no competition exists.[1]

-

-

Deprotection:

-

Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.[1]

-

Figure 2: Protection-Deprotection workflow for absolute regioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Over-alkylation (Tertiary Aniline) | Aldehyde excess or fast kinetics.[1] | Use Protocol B (Boc protection). Alternatively, use a stepwise method: form imine in MeOH first, then add reducing agent (Protocol A).[3] |

| Morpholine Alkylation Observed | pH was too high (>6). | Increase AcOH equivalents. Ensure pH is <5 during imine formation.[1] |

| No Reaction | Aldehyde is unreactive/sterically hindered. | Switch solvent to TFE (2,2,2-Trifluoroethanol) which activates imine formation without added acid. |

| Low Recovery | Product stuck on silica.[1] | The product is a diamine.[1] Use amine-functionalized silica or add 1% NH₄OH/7N NH₃ in MeOH to the eluent.[1] |

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

- Foundational text on pH-controlled reductive amin

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Standard protocol for STAB reductions.

-

Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exam 1 Answers [web.pdx.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | MDPI [mdpi.com]

The Strategic Application of 3-(Morpholin-2-yl)benzenamine in Fragment-Based Drug Discovery: A Technical Guide

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1] This guide provides a detailed exploration of the strategic use of the fragment 3-(morpholin-2-yl)benzenamine in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed protocols for its screening using key biophysical techniques, and outline a roadmap for its evolution from a weakly binding hit to a potent lead compound.

The Rationale for Employing Morpholine-Containing Fragments

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry.[2] Its frequent appearance in approved drugs is a testament to its favorable physicochemical and metabolic properties.[2][3] The inclusion of the morpholine ring in a fragment library is a strategic choice rooted in several key advantages:

-

Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule. This is a critical attribute for fragments, as screening is often conducted at high concentrations.[4]

-

Favorable Pharmacokinetic Profile: Morpholine-containing compounds often exhibit improved metabolic stability and bioavailability. The morpholine ring can also modulate the pKa of nearby basic centers, influencing the overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[4][5]

-

Three-Dimensional Character: The chair-like conformation of the morpholine ring introduces valuable three-dimensional topology into a fragment, allowing for more specific and higher-quality interactions with the often-complex surfaces of biological targets.[4][5]

-

Synthetic Tractability: The morpholine scaffold is readily accessible synthetically and offers multiple vectors for chemical elaboration, a crucial feature for the hit-to-lead optimization phase.[1][2]

3-(Morpholin-2-yl)benzenamine, in particular, presents an attractive starting point. It combines the benefits of the morpholine ring with a benzenamine group that provides a versatile handle for a variety of chemical modifications. The aniline moiety can serve as a key interaction point with the target protein or as a readily modifiable anchor for synthetic elaboration.

Physicochemical Properties of 3-(Morpholin-2-yl)benzenamine Analogs

For successful FBDD, fragments should generally adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3 each). Below is a table summarizing the calculated properties of 3-(morpholin-2-yl)benzenamine and a closely related analog, demonstrating their suitability as fragments.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 3-(Morpholin-4-yl)aniline | C10H14N2O | 178.23 | 0.7 | 1 | 3 |

| 3-Fluoro-4-morpholinoaniline | C10H13FN2O | 196.22 | 1.1 | 1 | 4 |

Data sourced from PubChem.

The Fragment-Based Drug Discovery Workflow

The journey from a fragment library to a lead compound follows a structured, multi-stage process. The diagram below illustrates a typical FBDD workflow incorporating 3-(morpholin-2-yl)benzenamine.

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Application Notes & Protocols for Fragment Screening

The detection of weakly binding fragments requires highly sensitive biophysical techniques. Below are detailed protocols for screening 3-(morpholin-2-yl)benzenamine using X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Fragment Screening

X-ray crystallography provides unparalleled structural detail of the fragment-protein interaction, directly informing structure-based drug design.[6]

Protocol: Crystallographic Fragment Screening by Soaking

-

Protein Crystal Preparation:

-

Optimize crystallization conditions to produce robust, well-diffracting crystals of the target protein.

-

Harvest a large number of crystals and transfer them to a cryoprotectant-containing stabilization buffer.

-

-

Fragment Soaking: [7]

-

Prepare a solution of 3-(morpholin-2-yl)benzenamine at a concentration of 20-50 mM in the crystal stabilization buffer. Note: Solubility can be a limiting factor and may require the addition of a co-solvent like DMSO (typically ≤ 5% v/v).

-

Transfer individual protein crystals into a droplet of the fragment solution.[7]

-

Allow the fragment to soak into the crystal for a period ranging from minutes to several hours. The optimal soaking time should be determined empirically.

-

-

Cryo-cooling and Data Collection:

-

Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

-

Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[8]

-

-

Data Analysis:

-

Process the diffraction data and solve the structure by molecular replacement using a ligand-free structure of the protein as a model.

-

Carefully inspect the resulting electron density maps for evidence of the bound fragment. Specialized software like PanDDA can be invaluable for detecting low-occupancy binders.[6][8]

-

Causality Behind Experimental Choices: The soaking method is preferred for initial screening due to its higher throughput compared to co-crystallization.[7] High fragment concentrations are necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy for detection in the electron density map.[7]

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that allows for the real-time detection of binding events, providing valuable kinetic and affinity data.[9]

Protocol: SPR-Based Fragment Screening

-

Sensor Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

-

A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding signals.[9]

-

-

Fragment Screening:

-

Prepare a stock solution of 3-(morpholin-2-yl)benzenamine in a suitable buffer (e.g., PBS or HEPES with a small percentage of DMSO to aid solubility).

-

Inject a dilution series of the fragment over the protein and reference surfaces. Typical concentrations for fragment screening range from 10 µM to 1 mM.

-

Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the active surface relative to the reference surface indicates binding.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

If the interaction reaches a steady-state, plot the response at steady-state against the fragment concentration and fit to a simple 1:1 binding model to determine the dissociation constant (KD).

-

For fragments that do not reach steady-state, a full kinetic analysis can be performed to determine the association (ka) and dissociation (kd) rates.

-

Self-Validating System: The use of a reference flow cell is critical for eliminating false positives arising from bulk refractive index changes or non-specific binding to the chip surface.[9] Additionally, observing a dose-dependent binding response provides strong evidence for a genuine interaction.

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful tool for detecting weak binding events in solution.[10] Both ligand-observed and protein-observed methods can be employed.

Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC NMR Screening

-

Protein Preparation:

-

Express and purify the target protein with uniform ¹⁵N isotopic labeling.

-

Prepare a ~50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).[11]

-

-

NMR Data Acquisition:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

Add a stock solution of 3-(morpholin-2-yl)benzenamine to the protein sample to a final concentration of ~100-500 µM.

-

Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

-

-

Data Analysis:

-

Overlay the two HSQC spectra.

-

Identify any chemical shift perturbations (CSPs), which are changes in the position of peaks between the two spectra.

-

Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of the corresponding amide protons.

-

Mapping the perturbed residues onto the 3D structure of the protein can reveal the binding site of the fragment.

-

Expertise in Interpretation: The magnitude of the CSPs can be correlated with the proximity to the binding site. Residues with the largest perturbations are likely to be at the direct binding interface. This method not only confirms binding but also provides valuable structural information for subsequent optimization efforts.[11]

From Hit to Lead: The Optimization of 3-(Morpholin-2-yl)benzenamine

Once 3-(morpholin-2-yl)benzenamine is identified as a validated hit, the next crucial phase is to evolve it into a more potent and selective lead compound.[12][13] This process is guided by the structural information obtained from techniques like X-ray crystallography or NMR.

Strategies for Optimization:

-

Fragment Growing: This is a common strategy where chemical moieties are added to the fragment core to make additional favorable interactions with the target protein.[14] For 3-(morpholin-2-yl)benzenamine, the primary amine of the benzenamine ring is an excellent starting point for synthetic elaboration. For example, acylation or sulfonylation could introduce groups that occupy adjacent pockets in the binding site.

-

Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments.[14]

-

Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a chemical linker to create a single, higher-affinity molecule.[14]

The diagram below illustrates potential vectors for the chemical elaboration of the 3-(morpholin-2-yl)benzenamine scaffold.

Caption: Hit-to-lead optimization strategies for 3-(morpholin-2-yl)benzenamine.

Structure-Activity Relationship (SAR) by Synthesis:

A systematic synthetic chemistry effort is required to explore the SAR. For instance, analogs of 3-(morpholin-2-yl)benzenamine could be synthesized with substituents on the phenyl ring to probe for additional interactions.[15][16] Similarly, modifications to the morpholine ring itself, such as substitution at the 3- or 5-positions, could be explored to optimize binding.[15][16] Each new analog would be tested in the primary biophysical assay to determine its affinity, and promising compounds would be subjected to structural studies to rationalize the observed changes in potency.

Conclusion

3-(Morpholin-2-yl)benzenamine represents a high-quality starting point for fragment-based drug discovery campaigns. Its inherent drug-like properties, stemming from the privileged morpholine scaffold, provide a solid foundation for development. By employing sensitive biophysical screening techniques and a structure-guided optimization strategy, this humble fragment can be efficiently elaborated into a potent and selective lead compound, accelerating the path toward novel therapeutics.

References

-

Matera, C., & Montanari, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2753. [Link]

-

Boyd, S., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 11(34), 9134–9141. [Link]

-

Mortimer, C. G., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry, 3(1), 1-10. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved February 6, 2026, from [Link]

-

Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(3), 237-242. [Link]

-

Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 375–396. [Link]

-

Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]

-

Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

-

MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1365. [Link]

-

JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

-

ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved February 6, 2026, from [Link]

-

Jin, L., et al. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Acta Pharmaceutica Sinica B, 8(3), 331–339. [Link]

-

ResearchGate. (n.d.). Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands: Application to the Histamine H 1 Receptor. Retrieved February 6, 2026, from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 6, 2026, from [Link]

-

Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. [Link]

-

ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. Retrieved February 6, 2026, from [Link]

-

NIH. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 5(4), 739–750. [Link]

-

NIH. (2011). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 10(1), 65–73. [Link]

-

ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Retrieved February 6, 2026, from [Link]

-

York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved February 6, 2026, from [Link]

-

Cambridge Healthtech Institute. (2019). Fragment-Based Drug Discovery. [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved February 6, 2026, from [Link]

-

Frontiers. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 788987. [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2753. [Link]

-

BioSolveIT. (n.d.). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved February 6, 2026, from [Link]

-

Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

-

NIH. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(3), 100692. [Link]

-

Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved February 6, 2026, from [Link]

-

Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). SAR comparison of substituted morpholino substituents. Retrieved February 6, 2026, from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 109-122. [Link]

-

YouTube. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. [Link]

-

NIH. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1058. [Link]

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Diamond Light Source. (n.d.). Crystallographic Fragment Screening. Retrieved February 6, 2026, from [Link]

Sources

- 1. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diamond.ac.uk [diamond.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. excelra.com [excelra.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

Microwave-assisted synthesis of 3-(morpholin-2-yl)benzenamine analogs

An Application Guide to the Rapid Synthesis of 3-(Morpholin-2-yl)benzenamine Analogs via Microwave Irradiation

Abstract

The 3-(morpholin-2-yl)benzenamine scaffold is a privileged structure in modern medicinal chemistry, integral to the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas.[1][2][3] The morpholine moiety is particularly valued for its ability to improve the pharmacokinetic profile of drug candidates, enhancing properties such as aqueous solubility and metabolic stability.[4][5] Traditional multi-step syntheses of these complex heterocyclic compounds are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a detailed, field-proven protocol for the synthesis of 3-(morpholin-2-yl)benzenamine analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). We demonstrate that MAOS dramatically accelerates the key C-N bond-forming reaction, offering superior yields, high purity, and significantly reduced synthesis time compared to conventional heating methods.[6][7][8] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an efficient and robust methodology for accessing this important class of molecules.

Introduction: The Strategic Advantage of Microwave Synthesis

The morpholine ring is a cornerstone in drug design, acting not just as a passive scaffold but as an active contributor to a molecule's biological activity and pharmacokinetics.[3][9] However, the construction of the aryl-amine bond central to the 3-(morpholin-2-yl)benzenamine core can be challenging. Conventional thermal methods often require prolonged heating, which can lead to thermal degradation of sensitive substrates and the formation of undesirable byproducts.

Microwave-assisted synthesis emerges as a transformative technology in this context. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation directly energizes polar molecules within the reaction mixture.[10] This process, driven by dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient heating. The primary advantages of this approach include:

-

Dramatically Reduced Reaction Times: Reactions that take many hours or even days under conventional reflux can often be completed in minutes.[7][11]

-

Increased Product Yields and Purity: The rapid heating minimizes the time available for side reactions and decomposition, leading to cleaner reaction profiles and higher isolated yields.[6][8]

-

Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducibility and safety.

-

Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[10]

This protocol leverages a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming C-N bonds, optimized for microwave conditions.[12][13]

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an amine. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.

The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Application Protocol: Synthesis of 3-(Morpholin-2-yl)-5-methylbenzenamine

This protocol details the synthesis of a representative analog. Researchers can adapt this methodology for various substituted aryl halides and morpholine derivatives.

Materials and Equipment

-

Reagents:

-

1-Bromo-3-methyl-5-nitrobenzene (or other suitable aryl halide)

-

tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

Monowave microwave synthesizer

-

10 mL microwave reaction vial with stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Analytical balance

-

Magnetic stirrer

-

Experimental Workflow

The overall process involves three main stages: the microwave-assisted C-N coupling, a deprotection step to reveal the amine, and final purification.

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure

Step 1: Buchwald-Hartwig Coupling

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-bromo-3-methyl-5-nitrobenzene (1.0 mmol, 1.0 eq), tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add 5 mL of anhydrous 1,4-dioxane to the vial.

-

Seal the vial with a cap and purge with nitrogen gas for 2-3 minutes.

-

Place the vial in the microwave synthesizer and irradiate at 120°C for 20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected coupled product.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in dichloromethane (5 mL).

-

Add trifluoroacetic acid (2.5 mL) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude final product.

-

Further purification via chromatography or crystallization may be necessary to obtain the final analog with high purity.[16][17]

Characterization

The identity and purity of the synthesized analog must be confirmed through standard analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.[19]

-

HPLC: To determine the final purity, which should typically be >95% for drug discovery applications.[19]

Data and Expected Outcomes

The microwave-assisted approach consistently provides superior results compared to conventional heating methods.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Oil Bath) |

| Reaction Time | 15 - 30 minutes | 12 - 24 hours |

| Temperature | 120 - 140 °C | 100 °C (Reflux) |

| Typical Yield | 75 - 95% | 40 - 60% |

| Purity Profile | High purity, fewer byproducts | Often requires extensive purification |

This data is representative and based on typical outcomes for Buchwald-Hartwig aminations.[7][11]

Safety and Handling

-

Chemical Hazards: Handle all reagents in a well-ventilated fume hood. Aryl halides, palladium catalysts, and strong bases can be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.[20]

-

Microwave Safety: Never exceed the recommended temperature, pressure, or volume limits of the microwave vial. Use only certified microwave-safe reaction vessels. Be aware of the potential for rapid pressure buildup, especially with volatile solvents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(morpholin-2-yl)benzenamine analogs. By leveraging the principles of microwave heating with the power of palladium catalysis, this method provides a rapid, high-yielding, and scalable route to a critical scaffold in medicinal chemistry. The significant reduction in reaction time and improvement in efficiency make this an invaluable tool for accelerating drug discovery programs.

References

- Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives

- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.

- 3-(Morpholin-2-yl)benzenamine (EVT-13199003). EvitaChem.

- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Prism.

-

Microwave-assisted synthesis of novel[6][21] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.

- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.

- New 4-(Morpholin-4-Yl)

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research.

- Contribution of the morpholine scaffold on the activity of...

- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.

- Pd(η3-1-PhC3H4)(η5-C5H5)

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Method for purifying cis-2, 6-dimethyl morpholine.

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- 3-Chloro-4-morpholinoaniline. PubChem.

- New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Perme

- Buchwald–Hartwig amin

Sources

- 1. Buy 3-(Morpholin-2-yl)benzenamine (EVT-13199003) [evitachem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3-Chloro-4-morpholinoaniline | C10H13ClN2O | CID 108661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 3-(morpholin-2-yl)benzenamine reaction mixtures

[1][2][3][4]

Executive Summary & Chemical Profile

Welcome to the technical support guide for 3-(morpholin-2-yl)benzenamine (also known as 3-(2-morpholinyl)aniline).[1][2][3] This compound presents a unique purification challenge due to its dual-amine functionality: a primary aromatic amine (aniline) and a secondary aliphatic amine (morpholine).[1][2][3][4]

Successful purification requires addressing three critical physicochemical properties:

-

Basicity: The morpholine nitrogen (

) is significantly more basic than the aniline nitrogen ( -

Polarity: The molecule is moderately polar, often requiring polar organic solvents (DCM/MeOH) for elution, which can co-elute impurities.[2][3][4]

-

Oxidation Sensitivity: Like many anilines, the free base is prone to oxidation (browning) upon prolonged air exposure.[2][4]

Decision Matrix: Selecting Your Purification Strategy

Before proceeding, determine the best workflow based on your current purity profile and scale.[2][4]

Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and initial purity.

Troubleshooting & FAQs

Q1: My compound streaks/tails aggressively on TLC and the column. How do I fix this?

Diagnosis: This is the "Silanol Effect."[2] The basic morpholine nitrogen interacts strongly with the acidic silanol groups (

-

TLC: Add 1% Triethylamine (TEA) or

to your developing solvent.[2][4] -

Column: Pre-wash the column with mobile phase containing 1% TEA, or use a mobile phase containing 10% Methanol saturated with Ammonia (

in MeOH).[2][3][4]

Q2: I performed a reduction (Nitro Amine), but the product is dark and contains metal residues.

Diagnosis: Palladium or Tin residues often chelate to the diamine functionality.[2][4] Solution:

-

For Pd/C: Filter through a pad of Celite mixed with activated charcoal.[2]

-

For Sn/Fe: Use the Rochelle's Salt Protocol .[2] Wash the organic layer with a saturated aqueous solution of Potassium Sodium Tartrate.[2] This solubilizes metal salts into the aqueous phase.[2]

Q3: The product is an oil that refuses to solidify.

Diagnosis: 3-(morpholin-2-yl)benzenamine is often a viscous oil or low-melting solid in its free base form, especially if trace solvent remains.[1][2][3][4]

Solution: Convert it to a stable salt (Method C).[2][4] The Dihydrochloride (

Detailed Protocols

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Best for: Removing non-basic impurities (unreacted nitro precursors, neutral side products) on a large scale.[1][2][3][4]

Reagents: Dichloromethane (DCM), 1M HCl (aq), 2M NaOH (aq), Brine.[2][3][4]

-

Dissolution: Dissolve the crude reaction mixture in DCM (

). -

Acid Extraction: Extract the organic layer with 1M HCl (

).[2] -

Organic Wash: Keep the aqueous acidic layer.[2] Wash it once with fresh DCM to remove entrained neutrals.[2] Discard the organic washes.[2]

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free base amine precipitates or oils out.[2]

-

-

Final Extraction: Extract the basic aqueous phase with DCM (

). -

Drying: Dry combined organics over

, filter, and concentrate.

Method B: Flash Chromatography with Amine Modifiers

Best for: Separating regioisomers or closely related polar impurities.[3]

Stationary Phase: Standard Silica Gel (40-63

Step-by-Step:

-

Mobile Phase Preparation: Prepare a mixture of DCM:MeOH (95:5).[2] To this, add 0.5% to 1% concentrated Ammonium Hydroxide (

).[2][3][4] Shake well. -

Column Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase before loading the sample.[2] This neutralizes acidic sites.[2][5][6]

-

Loading: Dissolve the sample in a minimum amount of DCM. Avoid using pure MeOH for loading as it may broaden the band.[2]

-

Elution: Run isocratic or a shallow gradient (e.g., 0%

10% MeOH in DCM, maintaining constant ammonia/amine modifier). -

Detection: Monitor at 254 nm (aniline absorption). Stain with Ninhydrin (turns red/purple) or Dragendorff’s reagent (orange on yellow) for confirmation.[2][3]

Method C: HCl Salt Formation (Crystallization)

Best for: Long-term storage and obtaining high-purity solid.[1][2][3][4]

-

Dissolution: Dissolve 1g of the free base amine in 5 mL of dry Ethanol or Isopropanol.[2]

-

Acidification: Dropwise add 4M HCl in Dioxane or Concentrated HCl (1.2 mL, ~2.2 equivalents).

-

Caution: Exothermic reaction.[2]

-

-

Precipitation: A white to off-white precipitate should form immediately.[1][2]

-

Aging: Stir at

for 30 minutes. -

Isolation: Filter the solid and wash with cold diethyl ether or acetone (to remove color).[2]

-

Drying: Dry under vacuum at

.

Visualizing the Extraction Workflow

Figure 2: The "Trap and Release" Acid-Base extraction mechanism for purifying basic amines.[1][2][3][4]

Quantitative Data Summary

| Property | Value / Characteristic | Impact on Purification |

| Physical State | Viscous oil or low-melting solid | Hard to crystallize as free base; Salt formation recommended.[1][2][3] |

| pKa (Morpholine) | ~8.4 | High: Causes tailing on silica; requires basic modifier.[2][3][4] |

| pKa (Aniline) | ~4.6 | Low: Weakly basic; stable to mild aqueous workups.[2][4] |

| Solubility | DCM, MeOH, EtOAc, Acidic Water | Insoluble in Hexanes/Water (neutral pH).[2][3][4] |

| TLC Rf (Pure DCM) | 0.0 - 0.1 (Streaks) | Do not use pure DCM. Use DCM/MeOH/NH3.[1][2][3][4] |

References

-

Biotage. (2023).[2][4][9] Is there an easy way to purify organic amines? Retrieved from [Link]

-

University of Rochester. (n.d.).[2] Chromatography: The Solid Phase - Choosing Media for Separation.[1][2][5] Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[2][4] Synthesis of Morpholines.[2][10][11][12][13] Retrieved from [Link]

-

Google Patents. (2014).[2][4] Process for the preparation and purification of amorolfine hydrochloride (US8664381B2).[2] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatography [chem.rochester.edu]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 9. biotage.com [biotage.com]

- 10. Buy 3-(Morpholin-2-yl)benzenamine (EVT-13199003) [evitachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

Technical Support Center: Purification of 3-(morpholin-2-yl)benzenamine

[1][2]

Current Status: Operational Ticket Focus: Regioisomer Separation & Purification Target Molecule: 3-(morpholin-2-yl)benzenamine (CAS: Generic structure implied) Primary Contaminants: 2- and 4- (ortho/para) regioisomers; potential enantiomeric impurities.[1][2]

Executive Summary: The Separation Challenge

Separating 3-(morpholin-2-yl)benzenamine (the meta isomer) from its ortho (2-) and para (4-) regioisomers is a classic challenge in medicinal chemistry.[1][2] These molecules are isobaric (same mass) and possess nearly identical polarity.[2]

The core difficulty arises from the amphoteric nature of the molecule:

-

Aniline Nitrogen: Weak base (

). -

Morpholine Nitrogen: Moderate base (

).

Successful separation relies on exploiting the subtle differences in the 3D spatial arrangement (molecular shape) and basicity (pKa shifts due to electronic effects of the ring position) rather than simple mass or polarity.[2]

Troubleshooting Guides (Interactive Workflows)

Ticket #001: "My HPLC peaks are co-eluting. I can't distinguish the meta from the para isomer."

Diagnosis: You are likely running a standard low-pH gradient (0.1% TFA or Formic Acid).[1] At pH ~2-3, both nitrogen atoms are fully protonated (

The Fix: pH Switching Strategy Switch to a High pH mobile phase. At pH 10, the aniline is neutral, and the morpholine is largely deprotonated.[2] The para isomer often has a zero dipole moment (symmetry), while the meta isomer retains a dipole.[2] This creates a significant retention time shift on lipophilic columns.[2]

Protocol: High-pH Reverse Phase Method

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Must be high-pH stable).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

). -

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% to 60% B over 20 minutes.

-

Rationale: The para isomer typically elutes later than the meta isomer in this system due to better packing (pi-pi stacking) with the C18 chains when neutral.

Ticket #002: "I have 50 grams of crude. Chromatography is too expensive."[1]

Diagnosis: Scale-up via HPLC is cost-prohibitive.[1] You need a chemical resolution method.